Antibacterial Potency: Tetrahydroxyaminopterin vs. Aminopterin vs. Methotrexate in Streptococcus faecalis
In a S. faecalis turbidimetric assay, tetrahydroaminopterin required a concentration of 0.09 μg/mL to produce 50% inhibition of growth, representing a 3.9-fold potency improvement over aminopterin (0.35 μg/mL) and a 1.4-fold improvement over methotrexate (amethopterin; 0.13 μg/mL). The tetrahydro forms were uniformly more inhibitory than the parent unreduced analogues in this system [1].
| Evidence Dimension | Concentration producing 50% decrease in bacterial turbidity (μg/mL) |
|---|---|
| Target Compound Data | Tetrahydroaminopterin: 0.09 μg/mL |
| Comparator Or Baseline | Aminopterin: 0.35 μg/mL; Methotrexate (Amethopterin): 0.13 μg/mL; Tetrahydroamethopterin: 0.02 μg/mL |
| Quantified Difference | 3.9× more potent than aminopterin; 1.4× more potent than methotrexate; 4.5× less potent than tetrahydroamethopterin. |
| Conditions | Streptococcus faecalis R (S. faecalis Rb), ascorbate 0.6 mg/mL, containing 0.5 μg folic acid/mL; inhibitor concentration assessed by turbidimetry. |
Why This Matters
Procurement of the unreduced parent (aminopterin) or methotrexate would underestimate the inhibitory capacity of a reduced antifolate in bacterial systems by nearly 4-fold and 1.4-fold respectively, directly impacting experimental outcome interpretation.
- [1] Reduced Folic Acid Analogues as Antimetabolites. Nature 188, 584–585 (1960). DOI: 10.1038/188584a0. Table 1. View Source
